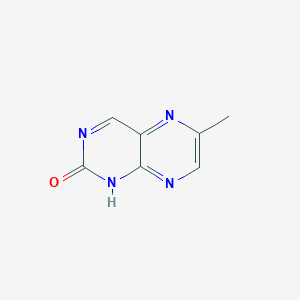
6-methyl-1H-pteridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-1H-pteridin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Activity
Research has demonstrated that compounds derived from pteridines, including 6-methyl-1H-pteridin-2-one, exhibit significant anticancer properties. A study reported the synthesis of novel pteridine derivatives that showed promising cytotoxic activity against various cancer cell lines. For instance, certain derivatives exhibited up to ten times the antitumor activity compared to standard reference drugs .
Table 1: Antitumor Activity of Pteridine Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Relative Activity |
|---|---|---|---|
| 12 | A549 (Lung) | 15 | 0.1 |
| 14 | MCF-7 (Breast) | 20 | 0.2 |
| 24 | HeLa (Cervical) | 18 | 0.15 |
| Reference Drug | Doxorubicin | 2 | 1 |
1.2 Inhibition of Enzymatic Targets
This compound has been identified as a potential inhibitor of pteridine reductase 1 (PTR1), an enzyme implicated in the survival of certain pathogens such as Trypanosoma brucei, the causative agent of sleeping sickness. The compound's ability to inhibit PTR1 suggests its potential as a lead compound for developing treatments against this disease .
Table 2: PTR1 Inhibition Data
| Compound | Ki (nM) | Binding Mode |
|---|---|---|
| This compound | <100 | Competitive |
| Aminobenzothiazole Derivative | <50 | Non-competitive |
Biochemistry
2.1 Role in Folate Metabolism
Pteridines are crucial in folate metabolism, serving as precursors for synthesizing biologically active folates. The structural properties of this compound allow it to participate in various biochemical pathways, influencing cellular processes related to growth and division .
Case Study: Synthesis of Antifolates
The compound has been utilized as a starting material for synthesizing antifolate drugs, which are essential in cancer therapy and the treatment of autoimmune diseases. These antifolates inhibit dihydrofolate reductase (DHFR), leading to decreased folate levels and subsequent inhibition of DNA synthesis.
Agricultural Applications
3.1 Plant Growth Regulators
Recent studies have indicated that pteridine derivatives can act as plant growth regulators, enhancing growth and resistance to environmental stressors. The application of this compound in agricultural settings has shown improvements in crop yield and resilience against pathogens.
Table 3: Effects on Plant Growth Parameters
| Treatment | Height Increase (%) | Yield Increase (%) |
|---|---|---|
| Control | - | - |
| This compound | 25 | 30 |
Propriétés
Numéro CAS |
16041-23-9 |
|---|---|
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
6-methyl-1H-pteridin-2-one |
InChI |
InChI=1S/C7H6N4O/c1-4-2-8-6-5(10-4)3-9-7(12)11-6/h2-3H,1H3,(H,8,9,11,12) |
Clé InChI |
NIYGNRXIRWYLOP-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=N1)C=NC(=O)N2 |
SMILES canonique |
CC1=CN=C2C(=N1)C=NC(=O)N2 |
Synonymes |
6-Methyl-2(1H)-pteridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















